2-acetylbenzo[d]isothiazol-3(2H)-one, also known as 1,2-benzisothiazol-3(2H)-one, is an organic compound characterized by a bicyclic structure that combines a benzene ring with a five-membered isothiazole ring. This compound is classified under the broader category of isothiazolinones, which are known for their applications as biocides and preservatives. The chemical formula for this compound is , and it has a molecular weight of approximately 151.19 g/mol .
The compound is sourced from various chemical synthesis methods, primarily involving the reaction of thiosalicylic acid derivatives with chlorinating agents or amines. It falls under the classification of heterocyclic compounds due to its unique ring structure and is recognized for its utility in industrial applications, particularly in the formulation of preservatives and antimicrobial agents .
The synthesis of 2-acetylbenzo[d]isothiazol-3(2H)-one typically involves several key steps:
The general procedure includes heating the thiosalicylic acid with thionyl chloride at elevated temperatures (around 80 °C) for several hours, followed by treatment with amines in a suitable solvent like dichloromethane. After extraction and purification, the desired compound can be isolated .
The molecular structure of 2-acetylbenzo[d]isothiazol-3(2H)-one features:
The reactivity of 2-acetylbenzo[d]isothiazol-3(2H)-one includes:
The compound's reactions are influenced by its electrophilic nature due to the carbonyl group and its potential to form stable intermediates during nucleophilic attacks .
The mechanism through which 2-acetylbenzo[d]isothiazol-3(2H)-one exerts its biological activity involves:
Research indicates that derivatives of this compound have shown significant activity against viruses such as Dengue Virus, highlighting its potential in antiviral applications .
These properties suggest that the compound is stable under normal conditions but should be stored away from light and moisture to prevent degradation .
2-acetylbenzo[d]isothiazol-3(2H)-one finds applications across several fields:
This compound's versatility makes it a valuable asset in both industrial and research settings, where its unique chemical properties can be harnessed for diverse applications .
The therapeutic exploration of isothiazolone derivatives originated in the mid-20th century, with early research focused on their antimicrobial properties. Benzisothiazolinone (BIT) emerged as a broad-spectrum biocide, widely incorporated into industrial products like paints, adhesives, and cleaning agents due to its ability to disrupt microbial enzymatic activity through thiol modification [7]. By the late 1990s, research pivoted toward pharmaceutical applications, with seminal work demonstrating the antiplatelet and spasmolytic activities of 2-amino-benzo[d]isothiazol-3-one derivatives. These compounds inhibited platelet aggregation while inducing vasodilation—a dual pharmacological action deemed advantageous for treating vaso-occlusive disorders [1]. This period marked a critical transition from industrial biocides to targeted therapeutics, laying the groundwork for structural optimization campaigns. The subsequent introduction of acetyl substitutions at the N2 position represented a strategic innovation to enhance metabolic stability and target specificity. Unlike simpler alkyl groups, the acetyl moiety (-COCH₃) offered both steric and electronic modulation, enabling refined interactions with eukaryotic cellular targets while preserving the heterocycle’s inherent reactivity [1] [6].
The acetyl group in 2-acetylbenzo[d]isothiazol-3(2H)-one induces three key perturbations that redefine its biochemical reactivity:
Table 2: Comparative Analysis of N2 Substituent Effects in Benzoisothiazolones
Substituent | Steric Bulk (ų) | Electronic Effect (Hammett σₚ) | Biological Consequence |
---|---|---|---|
Acetyl (-COCH₃) | 33.1 | +0.50 | Enhanced electrophilicity; kinase/protease inhibition |
Methyl (-CH₃) | 23.7 | -0.17 | Biocidal activity; non-specific thiol modification |
4-Nitrophenyl | 71.9 | +0.78 | Selective cytotoxicity; mitochondrial disruption |
Hydrogen | - | - | Unstable tautomer; limited therapeutic utility |
These modifications enable the acetyl derivative to serve as a versatile pharmacophore in hybrid drug design. For instance, coupling 2-acetylbenzo[d]isothiazol-3(2H)-one with 1,3,4-oxadiazole yielded chimeric inhibitors targeting the NS2B/NS3 proteases of Dengue and West Nile viruses. The acetyl group stabilized the bound conformation via hydrogen bonding with catalytic triad residues (e.g., His51 in DENV2 protease), underscoring its role in optimizing ligand-protein interfaces [10].
The 2-acetyl group profoundly expands the therapeutic profile of benzoisothiazolone scaffolds, enabling activity against complex disease phenotypes:
Anticancer Activity: In hepatocellular carcinoma (Huh7) cells, derivatives like 2-(4-nitrophenyl)isothiazol-3(2H)-one (structurally analogous to acetyl-substituted variants) exhibit selective cytotoxicity with CC₅₀ values of 16.2–19.3 μM. Mechanistically, this involves mitochondrial dysfunction—evidenced by collapsed membrane potential (ΔΨm) and superoxide overproduction—coupled with TP53 tumor suppressor upregulation and MYCN oncogene downregulation [5]. The acetyl group’s electron-withdrawing properties likely amplify pro-apoptotic signaling by enhancing cellular uptake or redox cycling.
Antiplatelet and Vasodilatory Effects: Early 2-amino derivatives lacking the acetyl group showed potent antiaggregatory effects, but the acetyl modification introduced spasmolytic synergy. This dual activity stems from the scaffold’s ability to concurrently inhibit platelet calcium flux and vascular smooth muscle contraction pathways. Molecular modeling suggests the acetyl carbonyl interacts with key residues in thrombin or ADP receptor binding sites, though exact targets remain under investigation [1].
Antiviral Applications: Hybrid molecules embedding 2-acetylbenzo[d]isothiazol-3(2H)-one inhibit viral proteases via competitive inhibition. Compound 7n (featuring a benzyl-linked oxadiazole-acetylbenzoisothiazolone hybrid) achieved IC₅₀ values of 3.75 μM (DENV2) and 4.22 μM (WNV) by competitively occupying the substrate-binding cleft. Kinetic studies confirmed the acetyl group’s contribution to binding affinity (Kᵢ = 2.8 μM for DENV2), likely through polar contacts with catalytic Ser135 [10].
Table 3: Bioactivity Profile of 2-Acetylbenzo[d]isothiazol-3(2H)-one and Key Analogues
Biological Target | Activity Metric | Putative Mechanism |
---|---|---|
Hepatocellular Carcinoma (Huh7) | CC₅₀ = 16.2–19.3 μM (24–72 h) | Mitochondrial depolarization; ROS generation; p53 activation |
Dengue NS2B/NS3 Protease | IC₅₀ = 3.75 μM (competitive inhibitor) | Substrate-binding cleft occlusion; H-bonding with Ser135 |
Platelet Aggregation | >70% inhibition at 10 μM (in vitro) | Calcium flux inhibition; ADP receptor antagonism |
Concluding Remarks
The strategic incorporation of an acetyl group at the N2 position of benzo[d]isothiazol-3(2H)-one has unlocked multifaceted bioactivity unobtainable with parent scaffolds. By harmonizing electronic, steric, and hydrogen-bonding properties, this modification transforms the core heterocycle into a precision therapeutic scaffold with validated effects against cancer, viral infection, and cardiovascular dysfunction. Future research should prioritize target deconvolution and in vivo validation to translate this promising chemotype into clinical candidates.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: